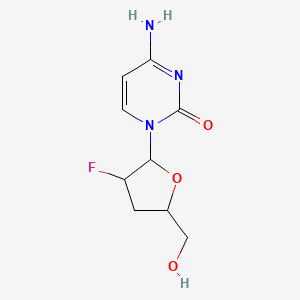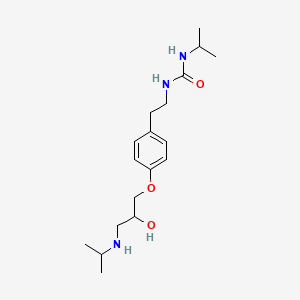
Pafenolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pafenolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its selective inhibition of beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pafenolol can be synthesized through a multi-step process involving the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid with isopropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: Pafenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: The reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated this compound derivatives
Aplicaciones Científicas De Investigación
Pafenolol has a wide range of applications in scientific research:
Mecanismo De Acción
Pafenolol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 subtype, which is predominantly found in cardiac tissue. By blocking these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action helps in managing conditions like hypertension and arrhythmias .
Comparación Con Compuestos Similares
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Metoprolol: A beta-1 selective blocker with similar applications but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness of Pafenolol: this compound is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes the risk of bronchospasm, a common side effect associated with non-selective beta-blockers like Propranolol. Additionally, this compound exhibits dose-dependent intestinal absorption, which can be advantageous in tailoring individualized treatment regimens .
Propiedades
Número CAS |
178968-84-8 |
|---|---|
Fórmula molecular |
C18H31N3O3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
Clave InChI |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)
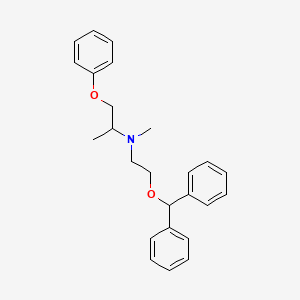
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)
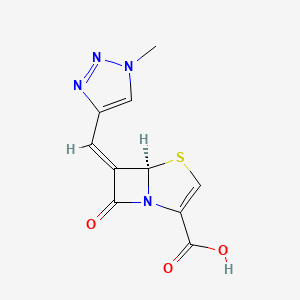
![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)
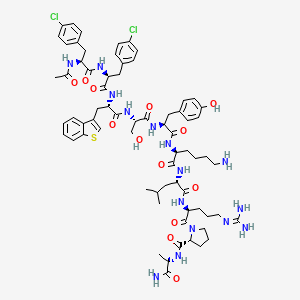
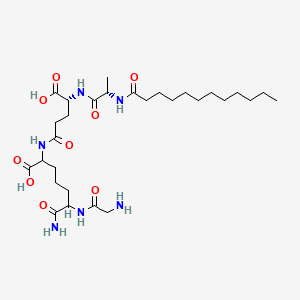
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)
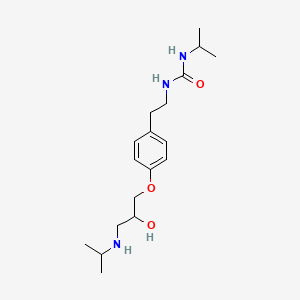
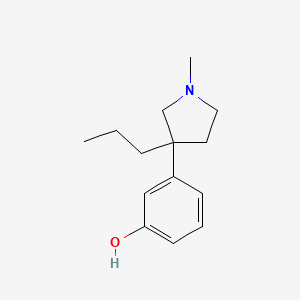
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)
